molecular formula C33H24ClN3O2S2 B11977190 (5Z)-3-Benzyl-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-Benzyl-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11977190
M. Wt: 594.1 g/mol
InChI Key: WDXNPCQBJIFGHM-FSGOGVSDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-3-Benzyl-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and is substituted with various functional groups that may enhance its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-Benzyl-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of the Thiazolidinone Core: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.

    Substitution Reactions:

    Final Assembly: The final compound is assembled through a series of condensation reactions, often using catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalyst Optimization: Using specific catalysts to improve reaction rates and selectivity.

    Purification Techniques: Employing advanced purification methods such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-Benzyl-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone.

    Reduction: The pyrazolyl group can be reduced under hydrogenation conditions.

    Substitution: The benzyl and chlorobenzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Employing hydrogen gas with a palladium catalyst.

    Substitution: Utilizing nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced pyrazolyl derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of specific enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-3-Benzyl-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The thiazolidinone core is known to interact with various biological targets, potentially inhibiting their activity. The specific pathways involved may include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

    Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with similar core structures but different substituents.

    Pyrazolyl Derivatives: Compounds with pyrazolyl groups but different core structures.

Uniqueness

(5Z)-3-Benzyl-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C33H24ClN3O2S2

Molecular Weight

594.1 g/mol

IUPAC Name

(5Z)-3-benzyl-5-[[3-[4-[(2-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C33H24ClN3O2S2/c34-29-14-8-7-11-25(29)22-39-28-17-15-24(16-18-28)31-26(21-37(35-31)27-12-5-2-6-13-27)19-30-32(38)36(33(40)41-30)20-23-9-3-1-4-10-23/h1-19,21H,20,22H2/b30-19-

InChI Key

WDXNPCQBJIFGHM-FSGOGVSDSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)OCC5=CC=CC=C5Cl)C6=CC=CC=C6)/SC2=S

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)OCC5=CC=CC=C5Cl)C6=CC=CC=C6)SC2=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.